molecular formula C8H11NO3S B13719365 Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 27653-75-4

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13719365
CAS No.: 27653-75-4
M. Wt: 201.25 g/mol
InChI Key: GDGPPJTYZHIUCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties by facilitating interactions with biological molecules. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific combination of the thiazolidine ring and the ethyl acetate group, which enhances its solubility and reactivity. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

27653-75-4

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3

InChI Key

GDGPPJTYZHIUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)C

Origin of Product

United States

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